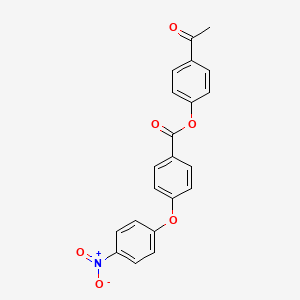![molecular formula C16H15Cl2NO5S B3550047 ethyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3550047.png)
ethyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate
Descripción general
Descripción
Ethyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate, commonly known as DCM, is a chemical compound that has been extensively used in scientific research. DCM is a sulfonamide derivative that has been synthesized using various methods. Its unique structure and properties make it an ideal candidate for a wide range of scientific applications.
Aplicaciones Científicas De Investigación
DCM has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of protein-ligand interactions. DCM has also been used as a tool for the study of enzyme kinetics and inhibition. It has been used to study the binding of ligands to G protein-coupled receptors. DCM has also been used in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
DCM acts as a competitive inhibitor of enzymes that contain a sulfonamide binding site. It binds to the active site of the enzyme and prevents the substrate from binding. DCM also acts as a fluorescent probe by binding to proteins and emitting a fluorescent signal upon excitation.
Biochemical and Physiological Effects:
DCM has been shown to have no significant toxicity in vitro or in vivo. It has been shown to be stable in aqueous solutions and can be used in various biological assays without affecting the biological activity of the sample.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCM is its high binding affinity to sulfonamide binding sites. This makes it an ideal candidate for the study of enzyme kinetics and inhibition. DCM is also a fluorescent probe, which makes it easy to detect in biological samples. However, DCM has some limitations, such as its low solubility in aqueous solutions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the use of DCM in scientific research. One direction is the development of new drugs based on the structure of DCM. Another direction is the use of DCM in the study of protein-ligand interactions in drug discovery. DCM can also be used in the development of new assays for the detection of enzyme activity. In addition, the synthesis of DCM derivatives with improved properties is an area of future research.
Conclusion:
In conclusion, DCM is a sulfonamide derivative that has been extensively used in scientific research. Its unique properties make it an ideal candidate for a wide range of scientific applications. DCM has been used as a fluorescent probe, a tool for the study of enzyme kinetics and inhibition, and in the development of new drugs. The future directions for DCM include the development of new drugs, the study of protein-ligand interactions, and the synthesis of DCM derivatives with improved properties.
Propiedades
IUPAC Name |
ethyl 4-[(2,3-dichloro-4-methoxyphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S/c1-3-24-16(20)10-4-6-11(7-5-10)19-25(21,22)13-9-8-12(23-2)14(17)15(13)18/h4-9,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQGMLSHXCSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methylphenyl)thio]-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3549974.png)
![4-[({[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3549976.png)

![methyl 4-({4-oxo-3-[4-oxo-4-(3-pyridinylamino)butyl]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3550001.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550013.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide](/img/structure/B3550019.png)

![methyl {[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3550027.png)
![1,3-diethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3550030.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B3550041.png)
![N-(4-chlorobenzyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3550042.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3550043.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550052.png)